Superior CNS Penetration and Trypanocidal Activity in Cerebrospinal Fluid Compared to Arsphenamine and Sulpharsphenamine
A direct head-to-head study evaluated the trypanocidal activity of arsenical compounds in the cerebrospinal fluid (CSF) of patients. Tryparsamide was the benchmark, and of eight compounds tested, only one experimental compound (As 190) matched its activity. Critically, sulpharsphenamine produced inferior trypanocidal activity in the CSF compared to tryparsamide, while other pentavalent and trivalent arsenicals, including stovarsol, acetylarsan, and K 352, completely failed to produce any definite trypanocidal action [1]. This demonstrates that CSF trypanocidal activity is not a general property of organic arsenicals but a specific differentiator for tryparsamide.
| Evidence Dimension | Trypanocidal activity in human cerebrospinal fluid following intravenous administration |
|---|---|
| Target Compound Data | Tryparsamide: Produces definite trypanocidal activity. Benchmark comparator. |
| Comparator Or Baseline | Sulpharsphenamine: Moderate trypanocidal activity, inferior to tryparsamide. Stovarsol, solvarsin, acetylarsan, parosan, K 352, neostibosan: No definite trypanocidal action. |
| Quantified Difference | Qualitative superiority: Tryparsamide is superior to sulpharsphenamine and uniquely active among a panel of 8 compounds (excluding one experimental analog). |
| Conditions | Patients were administered compounds intravenously, and their CSF was subsequently examined for trypanocidal activity and total arsenic content (Hawking et al., 1938). |
Why This Matters
For research on CNS-active antiparasitics, tryparsamide serves as a positive control for CNS penetration and CSF activity, a property absent in most related arsenicals, making it essential for studying drug delivery across the blood-brain barrier.
- [1] Hawking, F., Hennelly, T. J., Wales, W. T., Chinnick, W., & Barrett, R. E. (1938). TRYPANOCIDAL ACTIVITY AND ARSENIC CONTENT OF THE CEREBROSPINAL FLUID AFTER ADMINISTRATION OF ARSENIC COMPOUNDS. II. Journal of Pharmacology and Experimental Therapeutics, 64(2), 146-163. View Source
